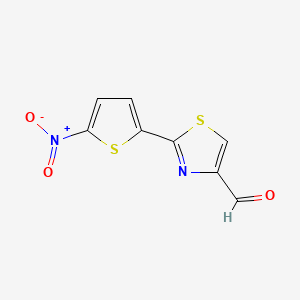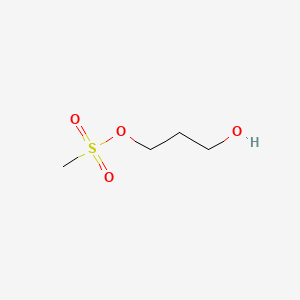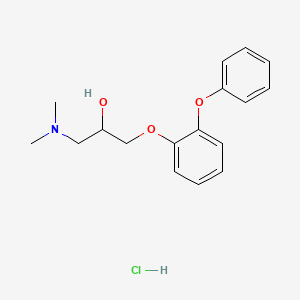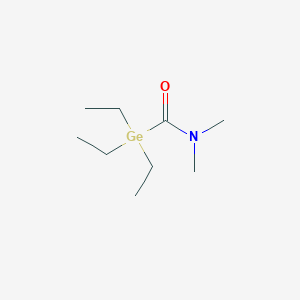
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide is an organogermanium compound characterized by the presence of germanium, a group 14 element
Méthodes De Préparation
The synthesis of 1,1,1-Triethyl-N,N-dimethylgermanecarboxamide typically involves the reaction of germanium tetrachloride with triethylamine and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions.
Analyse Des Réactions Chimiques
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the germanium atom is replaced by other elements or groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity and effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1,1-Triethyl-N,N-dimethylgermanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide can be compared with other similar compounds such as 1,1,1-Triethyl-N,N-dimethylsilanamine and 1,1,1-Triethyl-N,N-dimethylstannanamine These compounds share similar structural features but differ in the central atom (germanium, silicon, or tin)
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Ongoing research continues to explore its full potential and uncover new uses for this versatile compound.
Propriétés
Numéro CAS |
30610-49-2 |
|---|---|
Formule moléculaire |
C9H21GeNO |
Poids moléculaire |
231.90 g/mol |
Nom IUPAC |
N,N-dimethyl-1-triethylgermylformamide |
InChI |
InChI=1S/C9H21GeNO/c1-6-10(7-2,8-3)9(12)11(4)5/h6-8H2,1-5H3 |
Clé InChI |
CRNCSRJRAAJSAJ-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


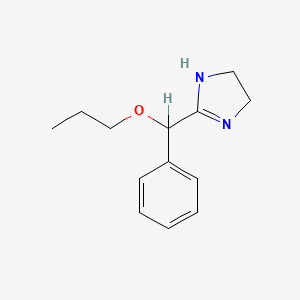
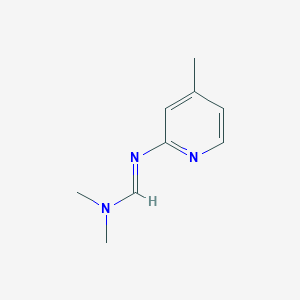
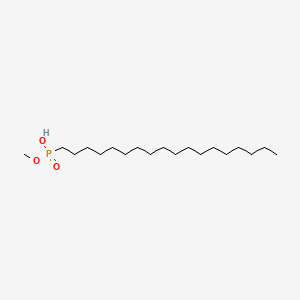
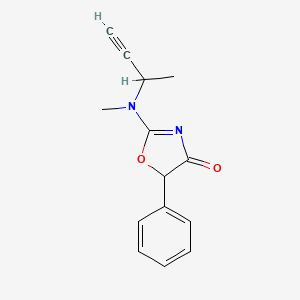
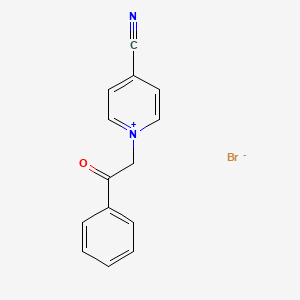
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
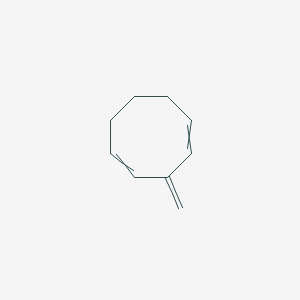
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)

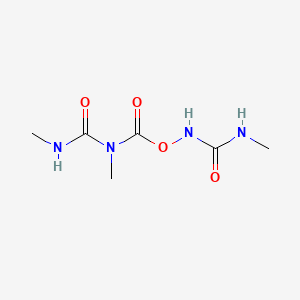
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
